![molecular formula C13H23N B3004610 1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine CAS No. 2287321-60-0](/img/structure/B3004610.png)
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its rigidity and three-dimensional structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Vorbereitungsmethoden
The synthesis of 1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine typically involves the use of [1.1.1]propellane as a key intermediate. One common synthetic route includes the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This method allows for the efficient construction of the bicyclo[1.1.1]pentane core with various substituents. Industrial production methods often involve scalable light-enabled reactions between alkyl iodides and propellane .
Analyse Chemischer Reaktionen
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the use of hydrogenation or hydride donors to convert ketones or aldehydes back to alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of molecular interactions and as a probe for understanding biological pathways.
Wirkmechanismus
The mechanism of action of 1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The compound’s three-dimensional structure allows it to fit into binding pockets that are not accessible to flat aromatic rings, leading to improved pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Hetaryl-substituted bicyclo[1.1.1]pentanes: These compounds incorporate heterocyclic rings, which can further enhance their biological activity and physicochemical properties.
2-Substituted bicyclo[1.1.1]pentanes: These compounds are synthesized via novel C−H bromination and silyl-radical-mediated protocols, offering more modular and expedient access to diverse derivatives.
Eigenschaften
IUPAC Name |
1-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-14-10-12-7-13(8-12,9-12)11-5-3-2-4-6-11/h11,14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOIULCFRDFCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
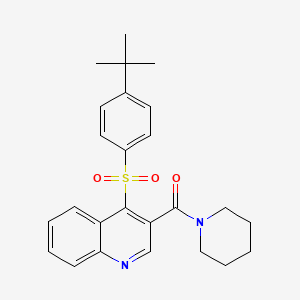
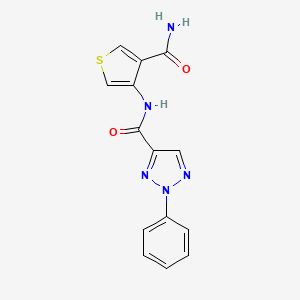
![2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3004532.png)
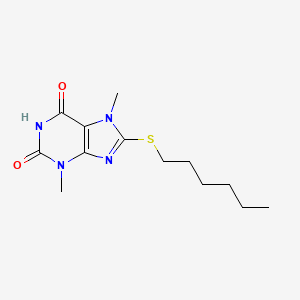
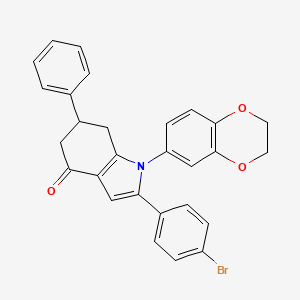
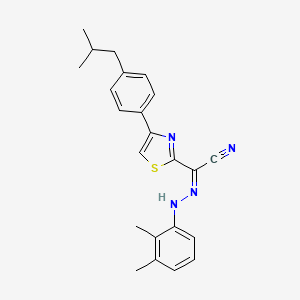
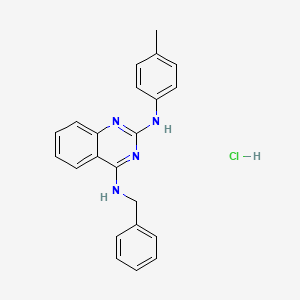
![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)
![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)
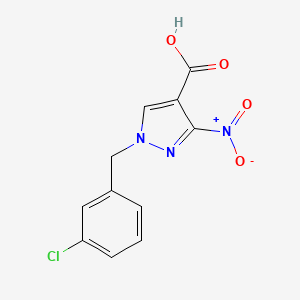
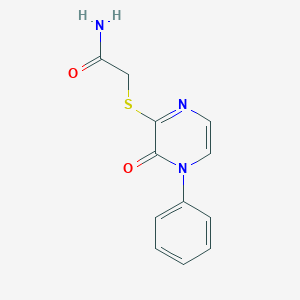
![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)
![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)
![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)
